An In-depth Technical Guide to N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide: Synthesis, Characterization, and Properties
Introduction
N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide is a halogenated diarylmethyl acetamide derivative. The diarylmethyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom and a fluorine atom on the phenyl rings is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development. This guide provides a comprehensive overview of a proposed synthetic route, detailed analytical methodologies for characterization, and predicted chemical properties of this compound, offering valuable insights for researchers in synthetic and medicinal chemistry.
Physicochemical Properties
The properties of N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide can be predicted based on its structure. These estimations are valuable for designing experimental protocols, such as selecting appropriate solvent systems for synthesis, purification, and analysis.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₃BrFNO |
| Molecular Weight | 322.18 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and very low solubility in water. |
| Melting Point | Estimated to be in the range of 150-200 °C, based on similar diarylmethyl amides. |
| Lipophilicity (LogP) | The presence of the bromine and fluorine atoms is expected to increase the lipophilicity of the molecule. |
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide is proposed, commencing with the Friedel-Crafts acylation to form the key benzophenone intermediate, followed by a reductive amination and subsequent N-acetylation.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-4'-fluorobenzophenone
The synthesis initiates with a Friedel-Crafts acylation reaction between 4-bromobenzoyl chloride and fluorobenzene, catalyzed by aluminum chloride, to yield the diaryl ketone intermediate.[1]
Experimental Protocol:
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To a stirred solution of fluorobenzene (1.2 equivalents) and 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol to afford 4-bromo-4'-fluorobenzophenone as a white solid.
Step 2: Synthesis of (4-Bromophenyl)(4-fluorophenyl)methanamine
The intermediate ketone is then converted to the corresponding primary amine via reductive amination. This method provides a controlled way to form the carbon-nitrogen bond.[2]
Experimental Protocol:
-
Dissolve 4-bromo-4'-fluorobenzophenone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
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To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in portions at room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue basic with a sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (4-bromophenyl)(4-fluorophenyl)methanamine, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide
The final step involves the N-acetylation of the diarylmethylamine using acetic anhydride.[3]
Experimental Protocol:
-
Dissolve the crude (4-bromophenyl)(4-fluorophenyl)methanamine (1.0 equivalent) in DCM and cool to 0 °C.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), the amide proton (NH), and the methyl protons of the acetyl group. The aromatic region will likely display complex multiplets due to the substitution patterns and fluorine-proton coupling. The methine proton will appear as a doublet coupled to the amide proton. The amide proton will also be a doublet, and its chemical shift may be concentration-dependent. The acetyl methyl group will be a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the methine carbon, the methyl carbon, and the aromatic carbons. The carbons on the fluorophenyl ring will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (Amide A) |
| ~1650 | C=O stretching (Amide I) |
| ~1550 | N-H bending and C-N stretching (Amide II) |
| ~1300 | C-N stretching and N-H bending (Amide III) |
| ~1220 | C-F stretching |
| ~1010 | C-Br stretching |
| Aromatic C-H and C=C | Multiple bands in the 3100-3000 and 1600-1450 regions |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can be used to study the fragmentation. Expected fragmentation pathways include the loss of the acetyl group and cleavage of the C-N bond to generate the diarylmethyl carbocation.[5][6]
Potential Biological and Pharmacological Relevance
The diarylmethylamine and related amide structures are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9] The introduction of halogen atoms can enhance potency and modulate pharmacokinetic properties.
Caption: Relationship between structure and potential bioactivity.
Compounds containing the diarylmethyl moiety have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents. The specific halogenation pattern of N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide warrants its investigation in these and other therapeutic areas. The lipophilic nature imparted by the halogens may facilitate membrane permeability, a desirable trait for drug candidates.
Conclusion
References
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]
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The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]
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Acetylation of amines with acetic anhydride. ResearchGate. [Link]
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N-(4-Bromophenyl)acetamide: a new polymorph. CORE. [Link]
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Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. UR Scholarship Repository. [Link]
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Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. OSU Chemistry. [Link]
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Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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